3-methyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
3-Methyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound characterized by its pyrimidine ring structure, which is substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidine ring. One common method is the condensation of a suitable β-diketone with guanidine or its derivatives under acidic conditions. The reaction conditions often require heating and the use of a catalyst to facilitate the formation of the pyrimidine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives with different substituents on the pyrimidine ring.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is being explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
This compound is unique due to its specific structural features and functional groups. Similar compounds include other pyrimidine derivatives, such as 4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid and 3-(pyridin-2-ylmethyl)pentane-2,4-dione. These compounds share similarities in their core structures but differ in their substituents and functional groups, leading to different chemical and biological properties.
Properties
IUPAC Name |
3-methyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-16-11(18)9(7-15-12(16)19)10(17)14-6-8-3-2-4-13-5-8/h2-5,7H,6H2,1H3,(H,14,17)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTPMQLMDDIFDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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